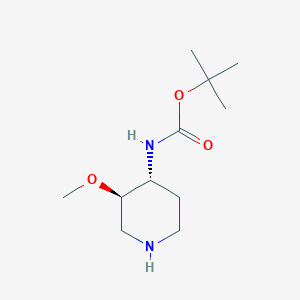![molecular formula C11H12N2O2 B1397159 Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-01-4](/img/structure/B1397159.png)
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
概要
説明
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 204.23 . It is a solid at room temperature and is typically stored in a dry, sealed environment .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, such as this compound, involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of this compound is confirmed by X-ray structural analysis . The structure includes a fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine, a derivative of this compound, can react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These trihalides can then be used to obtain 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.23 .科学的研究の応用
Synthesis of Heterocyclic Compounds
- Researchers have successfully synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and hydrolyzing the resulting ethyl carboxylates. This process demonstrates the compound's utility in creating new carboxylic acids with potential biological activities (Abignente et al., 1982).
Pharmacological Activity
- Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared and converted into corresponding carboxylic acids. These acids were evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, showcasing the compound's relevance in pharmacological research (Abignente et al., 1984).
Anti-Hepatitis B Virus Activity
- A series of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives were synthesized and evaluated for their anti‐hepatitis B virus (HBV) activity. This study highlights the compound's potential in antiviral drug development (Chen et al., 2011).
Synthesis of Fused Systems
- Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate was used to generate substituted nitro carboxamidoimidazopyridines, which were further processed to create pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines. This research demonstrates the compound's role in creating diverse fused systems with potential biological activity (Zamora et al., 2004).
作用機序
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
pneumoniae . This suggests that the compound may interact with its targets to inhibit bacterial growth.
Biochemical Pathways
The imidazo[1,2-a]pyridine core is known to be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
pneumoniae . This suggests that the compound may have a similar effect.
Action Environment
It is known that the compound should be stored in a dry environment at room temperature . This suggests that moisture and temperature could potentially affect the compound’s stability and efficacy.
Safety and Hazards
将来の方向性
Imidazo[1,2-a]pyridine derivatives, such as Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug development .
生化学分析
Biochemical Properties
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can disrupt cell division by inhibiting the function of key proteins involved in the process . In mammalian cells, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antibacterial activity and modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for regulating the levels of this compound and its metabolites in tissues and organs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s interaction with its molecular targets and the subsequent modulation of cellular processes.
特性
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAAVUYXHVADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















